molecular formula C14H8F2N2OS B2706098 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 906785-32-8

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2706098
CAS No.: 906785-32-8
M. Wt: 290.29
InChI Key: GJOAWCLUZVGLKF-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry, particularly in the development of novel therapies for complex neurodegenerative diseases. It is built around the privileged benzothiazole scaffold, a structure recognized for its diverse pharmacological profile and presence in compounds investigated for conditions such as Alzheimer's disease . The benzothiazole core is a common feature in the design of multitarget-directed ligands (MTDLs). MTDLs are an advanced approach to treating multifactorial diseases, as a single compound is designed to interact with multiple biological targets simultaneously . For instance, research indicates that benzothiazole derivatives can be engineered to act as histamine H3 receptor (H3R) ligands while also inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B) . This multi-target action aims to produce synergistic effects to enhance cognitive function and address the complex pathology of neurodegenerative disorders, offering a potential improvement over traditional single-target therapies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2OS/c15-9-6-4-8(5-7-9)13(19)18-14-17-12-10(16)2-1-3-11(12)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOAWCLUZVGLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction is carried out under controlled conditions using appropriate reagents and solvents. The intermediate compounds are then treated with specific halogenated reagents to introduce the fluorine atoms. The final product is purified and characterized using techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity .

Chemical Reactions Analysis

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amine derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammation and pain. It also interacts with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects . In cancer cells, it targets specific signaling pathways involved in cell proliferation and survival, leading to apoptosis or cell death .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound (Target) C14H8F2N2OS 298.29 Fluorine at 4-position of benzamide and benzothiazole Enhanced lipophilicity, potential for π-π stacking
N-(4-Ethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-morpholin-4-ylpropyl)benzamide C23H26FN3O2S 427.53 Ethyl and morpholine-propyl groups on benzothiazole Increased solubility due to morpholine’s polarity
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide C17H13FN2O2S 328.36 Methoxyphenyl on thiazole ring Improved electronic effects for receptor binding
4-Fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide C15H11FN2O2S 302.32 Methoxy at 6-position of benzothiazole Altered electron density, potential for H-bonding

Key Observations :

  • Fluorine Substitution: The target compound’s dual fluorine atoms likely enhance metabolic stability and membrane permeability compared to non-fluorinated analogs.
  • Bulkier Groups : Compounds with morpholine or ethyl groups (e.g., ) exhibit higher molecular weights and altered solubility profiles, which may influence bioavailability.

Comparative Advantages and Limitations

  • Target Compound: Advantages: Dual fluorine substitutions optimize pharmacokinetics; compact structure favors blood-brain barrier penetration. Limitations: Limited solubility in aqueous media due to high lipophilicity.
  • Limitations: Increased synthetic complexity and cost.
  • Methoxyphenyl Analog () :
    • Advantages: Strong electronic effects for targeted enzyme inhibition.
    • Limitations: Susceptibility to oxidative demethylation in vivo.

Biological Activity

Introduction

4-Fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with fluorine substitutions and a benzothiazole moiety, which are known to enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H11F2N2SC_{15}H_{11}F_2N_2S, with a molecular weight of approximately 296.32 g/mol. The structural characteristics that contribute to its biological activity include:

  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity, potentially improving bioavailability.
  • Benzothiazole Moiety : This heterocyclic structure is associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. Preliminary data for this compound suggest it may interact with key enzymes involved in cell cycle regulation and apoptosis pathways:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)19.9Induction of apoptosis
OVCAR-3 (Ovarian)31.5Inhibition of cell proliferation
COV318 (Ovarian)43.9Disruption of DNA replication

These findings indicate that the compound may act as a reversible inhibitor of specific targets within cancer cells, leading to reduced viability and increased apoptosis.

Antimicrobial Activity

The benzothiazole derivatives are also known for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. The compound's mechanism may involve:

  • Inhibition of bacterial cell wall synthesis.
  • Disruption of fungal cell membrane integrity.

Enzyme Inhibition

Further investigations into the mechanism of action reveal that this compound may inhibit specific enzymes critical for cellular functions:

Enzyme Target Inhibition Type IC50 (µM)
MAGLReversible Inhibition11.7
FAAHCompetitive Inhibition>10

These interactions suggest a potential role in modulating endocannabinoid signaling pathways, which could have implications for pain management and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Anticancer Effects : A study published in MDPI demonstrated that benzothiazole derivatives exhibit significant antiproliferative effects on cancer cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Activity Assessment : Research highlighted in Benchchem indicated that similar benzothiazole compounds showed promising results against various pathogens, suggesting potential applications in antibiotic development.
  • Mechanistic Studies : Investigations into enzyme interactions revealed that modifications in the benzothiazole structure could enhance binding affinity to target enzymes, thereby increasing efficacy against specific diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with 4-fluorobenzohydrazide. For example, one route reacts 4-fluorobenzohydrazide with phthalic anhydride in acetic acid under reflux to form the benzothiazole core . Intermediate purification steps, such as recrystallization from ethanol or methanol, are critical to isolate the target compound. Reaction conditions (e.g., temperature, solvent choice) must be optimized to avoid side products like uncyclized intermediates or over-oxidized species .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
  • NMR (¹H/¹³C/¹⁹F) : Confirms molecular structure via chemical shifts (e.g., fluorinated aromatic protons at δ 7.2–8.5 ppm; benzamide carbonyl at ~165 ppm in ¹³C NMR) .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/F percentages .
  • Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+ at m/z 331.06) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities, and what challenges arise during refinement?

  • Methodological Answer : SC-XRD provides precise bond lengths/angles and hydrogen-bonding networks. For example, monoclinic crystals (space group P2₁/n) reveal intermolecular N–H···O and O–H···O interactions critical for stability . Challenges include:

  • Disorder Handling : Partial occupancy of flexible groups (e.g., fluorophenyl rings) requires SHELXL refinement with constraints .
  • Data Quality : High Rint values (>0.05) due to twinning or weak diffraction necessitate iterative merging and scaling .

Q. What computational methods are used to correlate experimental data with electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~4.2 eV) to predict reactivity and charge transfer .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., F···H contacts contributing 8.5% to crystal packing) .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions for reaction site prediction .

Q. How do structural modifications influence biological activity, and how can contradictions in activity data be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Fluorine substitution at the benzothiazole 4-position enhances lipophilicity (logP ~2.8) and target binding (e.g., enzyme inhibition) .
  • Data Contradictions : Discrepancies in antimicrobial assays may arise from strain-specific resistance or assay conditions. Cross-validate using in vitro enzyme inhibition (e.g., acps-pptase IC50) and in vivo efficacy models .

Q. What strategies optimize intermolecular interaction analysis in crystalline states?

  • Methodological Answer :

  • Hydrogen-Bonding Networks : Use Mercury software to visualize O–H···O (2.8–3.0 Å) and C–H···F (2.9–3.2 Å) interactions .
  • π-π Stacking : Measure centroid distances (3.4–3.8 Å) between benzothiazole and fluorophenyl rings to assess stacking contributions .

Q. How can researchers validate target engagement in pharmacological studies?

  • Methodological Answer :

  • Fluorescence Polarization : Quantify binding affinity (Kd) to targets like 5-HT receptors using labeled ligands .
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes (ΔH) to confirm stoichiometry and binding thermodynamics .

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